molecular formula C6H14Cl2N2O4 B613277 2,5-Diaminoadipic acid dihydrochloride CAS No. 52408-04-5

2,5-Diaminoadipic acid dihydrochloride

Cat. No.: B613277
CAS No.: 52408-04-5
M. Wt: 248.08
InChI Key: OLQCFLWGFNLVME-UHFFFAOYSA-N
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Description

2,5-Diaminoadipic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O4. It is a derivative of adipic acid, where two amino groups are substituted at the 2nd and 5th positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,5-Diaminoadipic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the lysine biosynthesis pathway. It interacts with several enzymes and proteins, including lysine biosynthetic enzymes such as dihydrodipicolinate synthase and dihydrodipicolinate reductase. These interactions are crucial for the conversion of aspartate to lysine, a process that involves multiple enzymatic steps. The compound acts as a substrate for these enzymes, facilitating the production of lysine through a series of biochemical transformations .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to impact metabolic pathways by altering the flux of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in lysine biosynthesis, depending on the context of the reaction. The compound binds to the active sites of these enzymes, either enhancing or inhibiting their catalytic activity. This binding can lead to changes in the conformation of the enzymes, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lysine biosynthesis and improve metabolic function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent. These toxic effects can include oxidative stress, mitochondrial dysfunction, and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the lysine biosynthesis pathway. It interacts with enzymes such as dihydrodipicolinate synthase and dihydrodipicolinate reductase, which are key players in the conversion of aspartate to lysine. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites. Additionally, it can influence other related pathways, including those involved in amino acid metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria. Its localization within these compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may be directed to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function. The localization of this compound within different subcellular compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diaminoadipic acid dihydrochloride can be synthesized through several methods. One common method involves the reaction of adipic acid with ammonia, followed by chlorination to introduce the hydrochloride groups. The reaction typically requires controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminoadipic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler amine compounds.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2,5-Diaminoadipic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain metabolic disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diaminoadipic acid dihydrochloride
  • 2,6-Diaminoadipic acid dihydrochloride
  • 2,5-Diaminohexanedioic acid dihydrochloride

Uniqueness

2,5-Diaminoadipic acid dihydrochloride is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with other molecules. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,5-diaminohexanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCFLWGFNLVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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